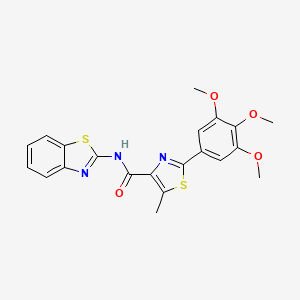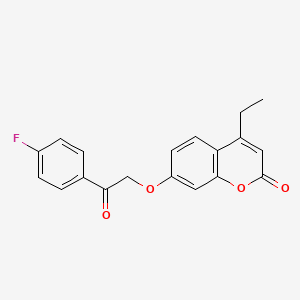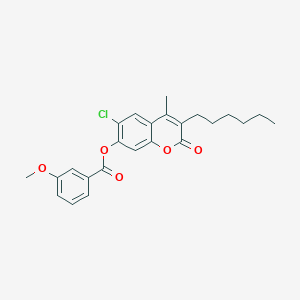![molecular formula C25H30N4O4 B11153836 6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11153836.png)
6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a piperazine ring, and multiple methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Piperazine Ring: This step often involves the reaction of the indole derivative with a piperazine compound under basic conditions.
Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways involved in mood regulation and other neurological functions.
Comparación Con Compuestos Similares
6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit various biological activities.
Piperazine Derivatives: Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine have similar structural features and are studied for their pharmacological properties.
The uniqueness of 6-methoxy-N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C25H30N4O4 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
6-methoxy-N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-20-9-6-19(7-10-20)28-12-14-29(15-13-28)24(30)4-3-11-26-25(31)23-16-18-5-8-21(33-2)17-22(18)27-23/h5-10,16-17,27H,3-4,11-15H2,1-2H3,(H,26,31) |
Clave InChI |
BFZDMHMFHHQCAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11153754.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11153773.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11153778.png)
![N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-glutamic acid](/img/structure/B11153786.png)
![N~1~-(4-isopropylphenyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11153803.png)
![Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B11153808.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153815.png)
![9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153830.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11153831.png)
![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153834.png)

![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11153839.png)

